![molecular formula C12H8F3NO2 B235472 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B235472.png)
5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TFP is a furan derivative that contains a trifluoromethyl group on the phenyl ring, which makes it a highly reactive and versatile compound. In
Wissenschaftliche Forschungsanwendungen
5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. This compound has also been reported to have antibacterial and antifungal activity. In material science, this compound has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers. In organic synthesis, this compound has been used as a versatile reagent for the preparation of various functionalized compounds.
Wirkmechanismus
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide is not well understood. However, it is believed that the trifluoromethyl group on the phenyl ring plays a crucial role in its biological activity. The trifluoromethyl group is highly electron-withdrawing, which makes this compound a potent electrophile. This compound may react with various biological targets such as nucleophiles, enzymes, and receptors, leading to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. In addition, this compound has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in good yield. This compound is also a versatile reagent that can be used for the preparation of various functionalized compounds. However, this compound has some limitations. It is a highly reactive compound that requires careful handling to avoid unwanted reactions. This compound is also relatively expensive compared to other reagents.
Zukünftige Richtungen
5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide has shown great potential for various applications in scientific research. Some future directions for this compound include the development of new synthetic methods for this compound and its derivatives, the investigation of its biological activity against different cancer cell lines, and the exploration of its potential as a building block for the synthesis of functional materials. Furthermore, the development of new delivery systems for this compound may improve its bioavailability and enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide involves the reaction of 5-iodo-2-furancarboxylic acid with 3-(trifluoromethyl)aniline in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields this compound as a white solid in good yield. The purity of this compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
Molekularformel |
C12H8F3NO2 |
|---|---|
Molekulargewicht |
255.19 g/mol |
IUPAC-Name |
5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)8-3-1-2-7(6-8)9-4-5-10(18-9)11(16)17/h1-6H,(H2,16,17) |
InChI-Schlüssel |
DARQMQSEPIORQR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B235397.png)
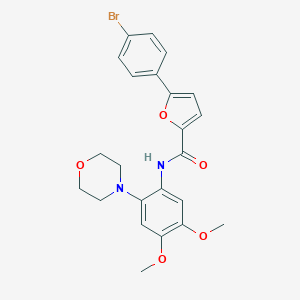
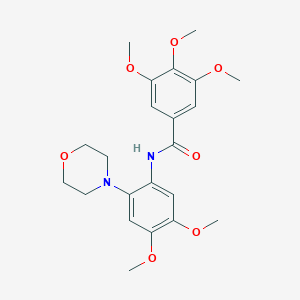
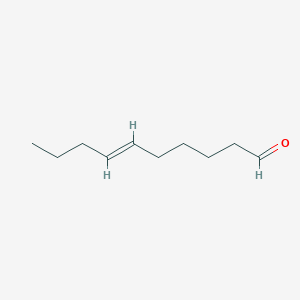
![[2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [2-hydroxy-4-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)cyclopentyl]methyl hydrogen phosphate](/img/structure/B235420.png)
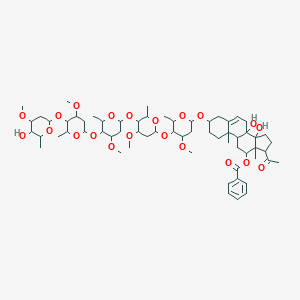
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B235422.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B235425.png)
![(4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxyspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B235426.png)
![(7Z,18E,20Z)-17-Ethyl-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,21-hexamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B235437.png)
![2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B235440.png)
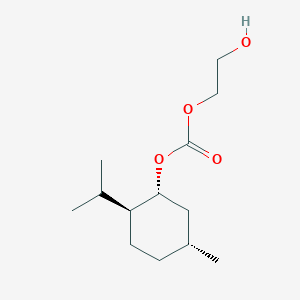
![3-[[(10E,12E,18Z,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B235462.png)
![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235475.png)